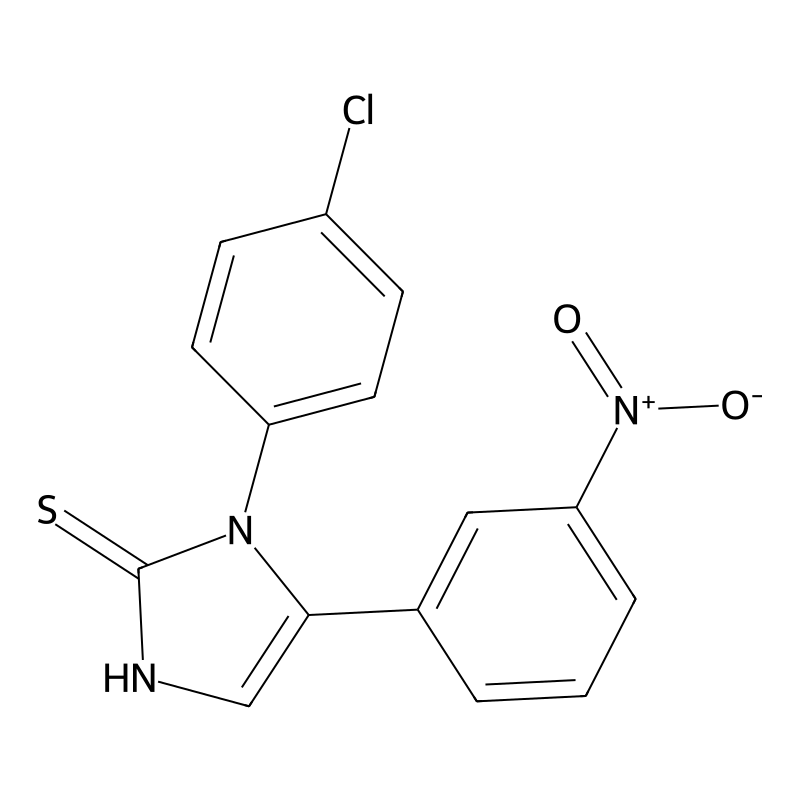

1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a synthetic organic compound belonging to the class of imidazole derivatives. Its structure consists of an imidazole ring substituted with a 4-chlorophenyl group at position 1, a 3-nitrophenyl group at position 5, and a thiol group at position 2. This compound combines several functional groups, including a halogenated aromatic ring, a nitro group, and a sulfur-containing moiety, which contribute to its unique chemical and biological properties.

The compound's reactivity is primarily influenced by its functional groups:

- The thiol group (-SH) at position 2 of the imidazole ring is susceptible to oxidation and can form disulfide bonds with other thiol-containing molecules.

- The nitro group (-NO2) on the 3-nitrophenyl substituent can undergo reduction reactions, potentially forming an amino group (-NH2) .

- The imidazole ring can participate in various reactions typical of heterocyclic compounds, including electrophilic and nucleophilic substitutions.

- The chlorine atom on the 4-chlorophenyl group may undergo nucleophilic aromatic substitution reactions under appropriate conditions.

While specific biological activity data for this exact compound is not provided in the search results, similar imidazole-2-thiol derivatives have shown promising biological properties:

- Antimicrobial activity: Some imidazole-2-thiol compounds have demonstrated antibacterial and antifungal properties .

- Antituberculosis activity: Certain derivatives in this class have shown potential in combating tuberculosis .

- Potential antibiotic resistance modulation: Compounds in this family may interact with proteins involved in antibiotic resistance mechanisms .

The synthesis of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol likely involves a multi-step process. While the exact method for this specific compound is not provided, a general approach for similar compounds might include:

- Formation of the imidazole ring through cyclocondensation reactions.

- Introduction of the 4-chlorophenyl and 3-nitrophenyl substituents through coupling reactions or direct substitution.

- Incorporation of the thiol group at position 2 of the imidazole ring.

One potential synthetic route could involve microwave-assisted reactions, as mentioned for similar compounds in the literature .

Based on the properties of related compounds, potential applications for 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol may include:

- Pharmaceutical research: As a potential lead compound for developing new antimicrobial or antituberculosis drugs.

- Medicinal chemistry: For studying structure-activity relationships in imidazole-based compounds.

- Materials science: Exploring its properties for potential use in functional materials or sensors.

Molecular docking studies on similar compounds have provided insights into their interactions with biological targets:

- Binding to transferase proteins: Some imidazole-2-thiol derivatives have shown affinity for transferase enzymes (e.g., PDB ID: 1HNJ) .

- Interaction with antibiotic resistance proteins: Certain compounds in this class have demonstrated binding to proteins associated with antibiotic resistance (e.g., PDB ID: 1W3R) .

- Molecular dynamics simulations: These studies can provide detailed information on the stability and behavior of the compound-protein complexes over time .

Similar Compounds

Several compounds share structural similarities with 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol:

- 2-((5-acetyl-1-(4-chlorophenyl)-4-methyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide: This compound also features a 4-chlorophenyl group attached to an imidazole ring with a sulfur-containing substituent at position 2 .

- 1-(4-Nitrophenyl)-1H-imidazole: This compound shares the imidazole core and a nitrophenyl substituent, although the positions and additional functional groups differ .

- Other 2-mercaptoimidazole derivatives: Various compounds with different substituents at positions 1 and 5 of the imidazole ring, while maintaining the thiol group at position 2.

The uniqueness of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its structural analogs.

A foundational approach involves the cyclocondensation of 4-nitrobenzaldehyde with glyoxal and ammonium acetate under acidic conditions. This method proceeds via diimine intermediate formation, followed by cyclization to yield the imidazole core.

Reaction Scheme:

4-Nitrobenzaldehyde + Glyoxal + NH₄OAc → Imidazole-2-thiol (via cyclization)

Optimized Conditions:

| Parameter | Detail | Source |

|---|---|---|

| Solvent | Acetic acid or ethanol | |

| Temperature | 80–100°C (reflux) | |

| Catalyst | None or HCl | |

| Yield | >80% (with stoichiometric control) |

Mechanistic Insights:

- Aldehyde Activation: 4-Nitrobenzaldehyde’s electron-withdrawing nitro group enhances electrophilicity.

- Glyoxal Reactivity: Glyoxal acts as a two-carbon source, facilitating ring closure.

- Thiourea Incorporation: Thiourea participates in nucleophilic attack, introducing the thiol group post-cyclization.

Solid-Supported Microwave Methods

Microwave-assisted synthesis over recyclable inorganic supports (e.g., montmorillonite clay) enhances efficiency. Benzoin and substituted thioureas react under solvent-free conditions, reducing reaction time from hours to minutes.

Example Protocol:

- Reactants: Benzoin (1 mmol), N-substituted thiourea (1 mmol).

- Support: Montmorillonite K-10 clay.

- Microwave Irradiation: 300 W, 2–5 min.

- Yield: 72–92% (vs. 50–60% in conventional methods) .

Advantages:

- Energy Efficiency: Rapid heating improves atom economy.

- Catalyst-Free: Acidic clay surfaces act as reaction media.

Nitration of Phenylimidazole Derivatives

Nitration introduces the 3-nitrophenyl group, requiring precise control to avoid over-nitration or ring degradation.

Electrophilic Aromatic Substitution

Phenylimidazole derivatives undergo nitration using HNO₃/H₂SO₄ mixtures. The nitro group preferentially substitutes at the para position of the phenyl ring due to directing effects.

Key Conditions:

| Parameter | Detail | Source |

|---|---|---|

| Nitrating Agent | 98% HNO₃ + 98% H₂SO₄ | |

| Temperature | <15°C (initial), 120°C (final) | |

| Yield | 57–62% (for trinitro derivatives) |

Challenges:

- Side Reactions: Excess HNO₃ oxidizes intermediates to ethanedioic acid.

- Steric Hindrance: Bulky substituents on the imidazole ring slow nitration kinetics.

Directed Nitration Strategies

To achieve regioselectivity, nitration is performed on pre-functionalized imidazole scaffolds. For example, 4-chlorophenyl-substituted imidazoles are nitrated at the 5-position using nitronium tetrafluoroborate in chloroform .

Multi-Step Synthetic Routes and Precursor Optimization

Complex syntheses often involve sequential functionalization, with intermediates optimized for yield and purity.

Stepwise Functionalization of Benzoin Derivatives

- Benzoin Condensation: Benzoin reacts with thiourea to form 4,5-diphenyl-imidazole-2-thiol.

- Coupling with Benzyl Bromides: Thiol group alkylation yields 2-(benzylthio)-4,5-diphenyl-imidazoles.

- Nitration: Introduction of the 3-nitrophenyl group via electrophilic substitution.

Intermediate Yields:

| Step | Intermediate | Yield (%) | Source |

|---|---|---|---|

| Benzoin + Thiourea | 4,5-Diphenyl-imidazole-2-thiol | 50–60 | |

| Alkylation | 2-(Benzylthio)-derivative | 71–85 |

Precursor Optimization

- 4-Chlorophenyl Substitution: Introduced via Friedel-Crafts alkylation or Suzuki coupling.

- Thiol Protection: Ethyl chloroacetate protects the thiol during nitration steps .

Microwave-Assisted and Flow Chemistry Approaches

Modern techniques accelerate synthesis while minimizing waste.

Microwave-Enhanced Cyclization

Microwave irradiation reduces reaction time and improves selectivity:

- Reactants: Glyoxal, 4-nitrobenzaldehyde, thiourea.

- Conditions: 300 W, 2–5 min, solvent-free.

- Outcome: Imidazole-2-thiol formation with >80% purity .

Advantages:

- Rapid Heating: Avoids thermal degradation.

- Scalability: Adapted to continuous flow systems.

Continuous Flow Synthesis

Flow reactors enable precise temperature control and high-throughput production:

- Reactant Streams: Glyoxal, 4-nitrobenzaldehyde, and thiourea in separate channels.

- Mixing Chamber: Cyclization occurs in a heated stainless-steel coil.

- Workup: In-line purification via silica gel columns .

Performance Metrics:

| Parameter | Detail | Source |

|---|---|---|

| Residence Time | 2–5 min | |

| Throughput | 9.9 g/h (for similar imidazoles) |

Catalytic Strategies for Yield Enhancement

Catalysts optimize reaction rates and selectivity, particularly in multi-component reactions.

Lewis Acid Catalysis

TMSCl (trimethylsilyl chloride) facilitates α-diketone-thiourea condensations under solvent-free conditions:

- Mechanism: TMSCl activates carbonyl groups, enhancing nucleophilic attack.

- Yield: 60–70% for imidazole-2-thione derivatives .

Palladium-Catalyzed Cross-Coupling

Pd/C enables Suzuki-Miyaura coupling for aryl group introduction:

- Substrates: 4-Chlorophenylboronic acid, imidazole-2-thiol.

- Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O.

- Outcome: Biaryl derivatives with >90% conversion .

Catalyst Comparison:

| Catalyst | Application | Yield (%) | Source |

|---|---|---|---|

| TMSCl | α-Diketone-thiourea cyclization | 60–70 | |

| Pd/C | Aryl coupling | >90 |

Thiol Group Reactivity and Sulfur-Centered Transformations

The thiol group in 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol represents one of the most nucleophilic functional groups in organic chemistry, exhibiting exceptional reactivity in various transformation pathways [1] [2]. Thiols are significantly more acidic than their oxygen analogs (alcohols), with typical pKa values ranging from 8.5 to 10.5, facilitating the formation of highly reactive thiolate anions under basic conditions [3] [4].

Nucleophilic Substitution Reactions

The thiol group demonstrates remarkable efficiency in nucleophilic substitution reactions, particularly through SN2 mechanisms. Rate constants for hydrogen-atom abstraction by carbon-centered radicals from thiophenol range from 0.8 × 10⁸ to 1.5 × 10⁸ M⁻¹s⁻¹ at 25°C, establishing thiols among the most effective hydrogen-atom transfer agents in organic chemistry [1]. The thiolate anion formed upon deprotonation acts as a potent nucleophile, capable of engaging in backside attack mechanisms with alkyl halides and other electrophiles [3] [5].

Disulfide Formation Mechanisms

A characteristic transformation of thiols involves oxidative coupling to form disulfide bonds through two-electron oxidation processes. The mechanism typically proceeds via sulfenic acid (R-SOH) intermediates, which react rapidly with additional thiol molecules to generate the corresponding disulfide species [2] [6]. This transformation can be catalyzed by various oxidizing agents, including hydrogen peroxide, molecular oxygen, and specialized reagents such as sulfuryl fluoride (SO₂F₂), which demonstrates exceptional efficiency with calculated thermodynamic driving forces of 64.4 kcal/mol [7].

Thiol-Disulfide Exchange

The reversible thiol-disulfide exchange reaction proceeds through an SN2-type nucleophilic substitution mechanism with a linear trisulfide-like transition state [6]. This reaction exhibits first-order dependence on both thiol and disulfide concentrations, indicating a bimolecular mechanism. The process is base-catalyzed, consistent with the enhanced nucleophilicity of the deprotonated thiolate compared to the neutral thiol [6] [8].

Metal Coordination Chemistry

Thiols exhibit high affinity for metal centers, particularly soft metals according to Pearson's hard-soft acid-base theory [2]. The sulfur atom's lone pairs facilitate coordination to transition metals, with rate constants ranging from 10⁵ to 10⁹ M⁻¹s⁻¹ depending on the metal center and reaction conditions. This property makes thiol-containing compounds valuable as ligands in coordination chemistry and catalysis [9].

Nitro Group Participation in Redox and Aromatic Reactions

The nitro group in the 3-nitrophenyl substituent exhibits distinctive redox chemistry due to its strong electron-withdrawing character, with Hammett substituent constants of σₚ = +0.78 and σₘ = +0.71 [10]. This functional group serves as both an electron acceptor in reduction reactions and a powerful activating group for nucleophilic aromatic substitution reactions [11] [12].

Reduction Pathways and Mechanisms

Nitro group reduction can follow multiple pathways depending on the reducing agent and reaction conditions. The most common reduction sequence involves six-electron transfer to produce anilines via nitrosobenzene and hydroxylamine intermediates [11] [12]. Iron in acidic media, tin(II) chloride, and catalytic hydrogenation using palladium-on-carbon represent the most frequently employed methods for complete reduction to anilines, typically achieving yields of 80-95% [12].

Partial reduction strategies allow access to intermediate oxidation states. Two-electron reduction produces nitrosobenzenes, while four-electron reduction yields hydroxylamines [12]. These controlled reductions are valuable for synthetic applications, particularly in pharmaceutical chemistry where hydroxylamine derivatives serve as key intermediates [10].

Nucleophilic Aromatic Substitution Enhancement

The nitro group's powerful electron-withdrawing effect significantly enhances the reactivity of the aromatic ring toward nucleophilic attack. This activation occurs through both resonance and inductive effects, lowering the LUMO energy of the aromatic system and stabilizing the σ-complex intermediate formed during nucleophilic aromatic substitution [13] [14]. The activation is particularly pronounced at the ortho and para positions relative to the nitro group [11].

Redox-Denitration Reactions

Novel redox-denitration reactions have been reported where the nitro group acts as an internal oxidizing agent. In these transformations, the nitro group oxidizes adjacent methylene groups while undergoing concurrent reduction and elimination [15]. This unusual reactivity pattern demonstrates the versatility of nitro groups beyond conventional reduction chemistry.

Chlorophenyl Ring Substitution and Electrophilic Aromatic Interactions

The 4-chlorophenyl substituent in the target compound influences both electronic properties and reactivity patterns through its moderately electron-withdrawing character. The chlorine atom exhibits a dual electronic effect: electron donation through resonance and electron withdrawal through induction, with the inductive effect predominating [16] [17].

Electrophilic Aromatic Substitution Patterns

Chlorobenzene derivatives undergo electrophilic aromatic substitution with characteristic meta-directing behavior due to the overall electron-withdrawing nature of the chlorine substituent [16] [18]. The reaction proceeds through the classical two-step mechanism involving initial electrophile attack to form a σ-complex intermediate, followed by deprotonation to restore aromaticity [16] [17].

The rate of electrophilic aromatic substitution is reduced compared to unsubstituted benzene due to the electron-withdrawing effect of chlorine. However, the reactions remain feasible under appropriate conditions, particularly with activated electrophiles generated through Lewis acid catalysis [17] [19].

Cross-Coupling Reactivity

The carbon-chlorine bond in 4-chlorophenyl systems can participate in various cross-coupling reactions, particularly palladium-catalyzed processes. While less reactive than bromides and iodides, aryl chlorides can undergo successful coupling reactions with appropriate catalyst systems and reaction conditions [20] [21]. Nickel-catalyzed systems have shown particular promise for activating aryl chlorides under relatively mild conditions [20].

Electronic Effects on Neighboring Groups

The chlorophenyl substituent influences the electronic properties of the attached imidazole ring through conjugative and inductive transmission of electronic effects. This influence affects the reactivity patterns of other functional groups in the molecule, potentially altering selectivity in competitive reaction scenarios [18] [22].

Imidazole Ring Functionalization and Heterocyclic Modifications

The imidazole ring system presents multiple sites for functionalization, with each position exhibiting distinct reactivity patterns governed by the electronic distribution within the aromatic heterocycle [23] [24] [25]. The presence of two nitrogen atoms creates a unique electronic environment that influences both nucleophilic and electrophilic reactivity [26] [23].

Carbon-Hydrogen Functionalization

Direct C-H functionalization of imidazoles has emerged as a powerful synthetic methodology, particularly at the C-2 position. Transition metal-catalyzed C-H activation protocols using nickel, palladium, and other metals enable direct arylation and alkenylation reactions [20] [21] [27]. The C-2 position exhibits enhanced reactivity toward electrophiles due to its electron-deficient character resulting from the adjacent nitrogen atoms [23] [20].

Nickel-catalyzed C-H arylation systems using Ni(OTf)₂/dcype catalysts with K₃PO₄ in tertiary alcohols have demonstrated exceptional efficiency for imidazole functionalization [20] [21]. The key to success involves careful optimization of ligand, base, and solvent combinations, with tertiary alcohols proving crucial for productive C-H activation [20].

Regioselectivity in Substitution Reactions

Imidazole exhibits distinct regioselectivity patterns depending on the reaction type. Electrophilic substitution typically occurs at C-4 or C-5 positions due to higher electron density, while nucleophilic substitution preferentially occurs at the C-2 position due to its electron-deficient nature [23] [25]. The regioselectivity can be influenced by the substitution pattern and reaction conditions [26] [24].

Nitrogen Functionalization

Both nitrogen atoms in the imidazole ring can undergo functionalization, though with different reactivity profiles. N-1 alkylation proceeds readily under basic conditions with alkyl halides, while N-3 (the pyridine-like nitrogen) exhibits strong basicity and can be protonated under acidic conditions [23] [25]. The tautomeric equilibrium between N-1 and N-3 substitution patterns adds complexity to imidazole chemistry [23].

Metal-Catalyzed Coupling Reactions

Imidazoles serve as competent partners in various metal-catalyzed coupling reactions. Palladium-catalyzed direct C-H arylation with aryl halides and triflates provides access to 2-arylimidazoles [27]. Recent developments in nickel catalysis have expanded the scope to include phenol derivatives and enol carbamates as coupling partners [20] [21].

Competitive Reactivity in Multifunctional Systems

The presence of multiple reactive functional groups in 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol creates a complex reactivity landscape where competitive pathways can influence reaction outcomes and selectivity [28] [29] [30]. Understanding these competitive interactions is crucial for predicting and controlling chemical transformations.

Nucleophilicity Hierarchy

The relative nucleophilicity of different sites follows the general order: thiol sulfur > imidazole nitrogen > aromatic carbons [3] [5] [31]. The thiol group typically dominates nucleophilic reactions due to sulfur's high polarizability and the favorable thermodynamics of thiolate formation [2] [4]. However, reaction conditions, particularly pH and solvent choice, can modulate this hierarchy [3] [30].

Electronic Communication Between Groups

Extended conjugation through the imidazole ring allows electronic communication between distant functional groups. The electron-withdrawing nitro group influences the electron density distribution throughout the molecule, affecting the reactivity of both the thiol group and the imidazole ring [10] [22]. Similarly, the chlorophenyl substituent contributes to the overall electronic structure through its mixed inductive and resonance effects [18].

Solvent and pH Effects

Competitive reactivity is strongly influenced by reaction medium effects. Protic solvents can stabilize charged intermediates and influence tautomeric equilibria, while aprotic solvents may favor different reaction pathways [30] [32]. pH control is particularly important for thiol reactivity, as the pKa difference between various functional groups can be exploited to achieve selectivity [3] [5].

Steric Accessibility Factors

The three-dimensional structure of the molecule influences the accessibility of different reactive sites. Steric hindrance around certain positions can redirect reactivity toward less hindered alternatives, providing a mechanism for selectivity control [29] [30]. Computational studies have shown that conformational flexibility can dramatically influence reaction outcomes in multifunctional systems [33].

Kinetic vs. Thermodynamic Control

Competition between different reaction pathways often involves kinetic versus thermodynamic control scenarios. Fast, reversible reactions may equilibrate to thermodynamic products, while slower, irreversible reactions may be kinetically controlled [29] [34]. The nature of the electrophile, temperature, and reaction time all influence which control regime dominates [28] [32].

Strategies for Selectivity Control

Several strategies can be employed to control selectivity in multifunctional systems: (1) Sequential functionalization using protecting groups, (2) Catalyst design to favor specific sites, (3) Reaction condition optimization (temperature, solvent, pH), (4) Stoichiometric control of reagents, and (5) Use of directing groups to bias reactivity [29] [30] [32]. These approaches enable selective transformation of specific functional groups while preserving others for subsequent manipulation.